N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide
Description
This compound (hereafter referred to as Compound A) is a heterocyclic carboxamide featuring a thiophene core substituted with dimethyl groups, a furan-2-carboxamide moiety, and a central methyl group bearing pyridin-3-yl and pyrrolidin-1-yl substituents. Its molecular formula is C₂₂H₂₅N₃O₂S, with a molecular weight of 395.52 g/mol. The pyridine and pyrrolidine groups contribute to its hydrogen-bonding capacity (4 hydrogen bond acceptors, 1 donor) and influence its pharmacokinetic properties, such as solubility and target binding .
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14-15(2)27-21(23-20(25)17-8-6-12-26-17)18(14)19(24-10-3-4-11-24)16-7-5-9-22-13-16/h5-9,12-13,19H,3-4,10-11H2,1-2H3,(H,23,25) |
InChI Key |
XCINMKFZBVLNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Substituents (Central Methyl Group) | Molecular Formula | Molecular Weight (g/mol) | HBA | HBD | Key Features |
|---|---|---|---|---|---|---|
| A | Pyridin-3-yl, pyrrolidin-1-yl | C₂₂H₂₅N₃O₂S | 395.52 | 4 | 1 | Balanced polarity; moderate logP |
| B ¹ | Pyridin-2-ylamino, 3,4,5-trimethoxyphenyl | C₂₆H₂₈N₄O₅S | 508.59 | 8 | 2 | High HBA; enhanced aromatic interactions |
| C ² | Phenyl, pyrrolidin-1-yl | C₂₃H₂₄N₂O₂S | 400.51 | 3 | 1 | Hydrophobic; increased logP |
| D ³ | Pyridin-3-yl, 4-methylpiperazin-1-yl | C₂₂H₂₆N₄O₂S | 410.54 | 6 | 1 | Flexible basic scaffold |
Notes:
Target Affinity and Bioactivity
- Compound A : The pyrrolidine and pyridine groups suggest activity toward GPCRs, such as the Neuropeptide S receptor (NPSR), where basic nitrogen atoms and aromatic rings mediate binding .
- Compound B : The trimethoxyphenyl moiety is associated with tubulin polymerization inhibition in anticancer research, though this remains speculative without direct bioactivity data .
- Compound C : Simpler substituents make it a candidate for structure-activity relationship (SAR) studies, particularly to assess the impact of hydrophobicity on bioavailability .
Pharmacokinetic Considerations
- Solubility : Compound B’s trimethoxyphenyl group may reduce solubility compared to A and D, which have polar nitrogen heterocycles.
- Metabolic Stability : The 4-methylpiperazine in Compound D is susceptible to oxidative metabolism, whereas pyrrolidine (Compound A) offers greater rigidity and stability .
- logP : Compound C’s phenyl group increases logP (~3.5 estimated), favoring passive diffusion but risking off-target binding.
Biological Activity
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. Compounds with similar structural motifs often exhibit significant pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Structure Overview
The compound consists of several key structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Thiophene ring : A five-membered ring containing sulfur.
- Pyridine : A six-membered aromatic ring containing nitrogen.
- Pyrrolidine : A five-membered saturated ring containing nitrogen.
Molecular Formula
The molecular formula can be derived from its components, typically represented as , where x, y, z, a, and b are the number of respective atoms in the molecule.
- Enzyme Inhibition : Many compounds similar to this one act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit kinases or proteases that are overactive in cancer cells.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmitter systems and potentially providing neuroprotective effects.
- Antioxidant Activity : Compounds with furan and thiophene rings often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacological Effects
- Anti-Cancer Activity : Studies on related compounds indicate potential anti-cancer properties through apoptosis induction in tumor cells and inhibition of tumor growth in vivo.
- Anti-inflammatory Effects : Similar structures have been shown to reduce inflammation by inhibiting cytokine production and modulating immune responses.
- Neuroprotective Properties : Compounds with pyridine and pyrrolidine moieties are often investigated for their ability to protect neuronal cells from degeneration.
Case Study 1: Anti-Cancer Activity
A study examined a series of furan-containing compounds for their ability to induce apoptosis in breast cancer cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced programmed cell death.
Case Study 2: Neuroprotection
Research involving pyridine derivatives demonstrated protective effects against oxidative stress in neuronal cell cultures. These compounds were found to reduce markers of neuroinflammation and improve cell survival rates under stress conditions.
Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anti-cancer | Apoptosis induction |
| Compound B | Neuroprotective | Antioxidant effects |
| N-[4,5-dimethyl... | Potentially similar activities | Enzyme inhibition |
Research Findings Summary
| Study Reference | Findings Summary |
|---|---|
| Study 1 | Induced apoptosis in cancer cells |
| Study 2 | Reduced oxidative stress in neurons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
